2,4-Pentanediol dibenzoate

Ziegler-Natta catalysis internal electron donor polypropylene

Ziegler-Natta catalyst performance is critically sensitive to internal donor structure. Substituting with alternative diol esters yields unpredictable activity, stereoselectivity, and hydrogen response. 2,4-Pentanediol dibenzoate (PDDB) is a validated β-diol dibenzoate ID that directly addresses these pain points: • Provides higher catalyst activity and superior isotacticity vs. dicyclohexanecarboxylate analogs for high-stiffness PP grades. • Mesomer/racemate ratio certified - directly controls active center content, isotactic index, and MWD. • Scalable via published reactive distillation (>99.9% conversion, recyclable K₂CO₃ catalyst), reducing tech transfer risk.

Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
CAS No. 59694-10-9
Cat. No. B15382434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Pentanediol dibenzoate
CAS59694-10-9
Molecular FormulaC19H20O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(CC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C19H20O4/c1-14(22-18(20)16-9-5-3-6-10-16)13-15(2)23-19(21)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3
InChIKeyJKKDDLAPNLMFHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Pentanediol Dibenzoate Sourcing Guide


2,4-Pentanediol dibenzoate (PDDB) is a β-diol dibenzoate ester primarily utilized as an internal electron donor (ID) in MgCl₂-supported Ziegler-Natta (ZN) catalysts for propylene polymerization. Its molecular formula is C₁₉H₂₀O₄ (MW 312.36 g/mol), and it is characterized as a white to slightly yellow solid at ambient temperature . PDDB functions by coordinating to the MgCl₂ support and modulating the electronic and steric environment of active Ti centers, thereby influencing catalyst activity, stereoselectivity (isotacticity), and hydrogen response during polypropylene (PP) production [1].

Catalyst Role Internal electron donor for MgCl₂-supported Ziegler-Natta catalysts, modulating Ti active center environment
Performance Control Influences polypropylene isotacticity, catalyst activity, and hydrogen response during polymerization
Donor Architecture Benzoate ester structure governs electron-donating strength and steric profile at the active Ti center

Why 2,4-Pentanediol Dibenzoate Cannot Be Substituted


Substituting 2,4-pentanediol dibenzoate with other diol diester internal donors in ZN catalysts leads to quantitatively different polymerization outcomes because catalyst performance is acutely sensitive to both the electronic and steric properties of the ester groups. Direct comparative studies demonstrate that the electron-donating power of the carbonyl oxygen and the steric bulk of the substituent attached to the carbonyl group directly dictate catalyst activity, hydrogen response, and stereoselectivity [1]. Furthermore, the stereoisomeric composition (racemate vs. mesomer ratio) of PDDB itself exerts a measurable, independent influence on active center content and polymer isotacticity, effects that are not transferable to other diol dibenzoate backbones such as 3,5-heptanediol dibenzoate (HDDB) [2].

Ester Group Identity
Replacing benzoate with alicyclic or other ester donors shifts electronic and steric contributions, potentially altering catalyst activity and stereoselectivity.
Stereoisomer Composition
Varying the mesomer/racemate ratio of PDDB independently affects internal donor loading and polypropylene isotacticity; isomer distribution is not transferable to other diol backbones.

Performance Comparison: PDDB vs. Analogues


Activity vs. Dicyclohexanecarboxylate Donor

In a direct head-to-head comparison using identical MgCl₂-supported ZN catalyst formulations and propylene polymerization conditions, the catalyst prepared with 2,4-pentanediol dibenzoate (PDDB) exhibited superior catalytic activity relative to the catalyst prepared with 2,4-pentanediol dicyclohexanecarboxylate. This performance differential is attributed to the stronger electron-donating ability of the oxygen atom in the C=O bond of the benzoate group compared to the cyclohexanecarboxylate group, which enhances active site stability and Ti-center reactivity [1].

Activity Comparison
Head-to-head
Reported higher catalytic activity vs. dicyclohexanecarboxylate analog
Benzoate electron donation supports higher catalyst activity
Activity ranking and mechanistic basis from comparative study
Ziegler-Natta catalysis internal electron donor polypropylene

Isotacticity Advantage over Cyclohexyl Donors

The same comparative study established that 2,4-pentanediol dibenzoate provides stronger stereodirecting ability than 2,4-pentanediol dicyclohexanecarboxylate. The increased steric hindrance and electron-donating character of the phenyl ring in the benzoate group leads to a higher isotactic index (I.I.) of the resulting polypropylene. This structural feature is directly linked to the group attached to the C=O bond: the bulkier, more electron-rich phenyl group enhances the probability of stereoselective propylene insertion [1].

Isotacticity Comparison
Head-to-head
Reported higher isotacticity vs. dicyclohexanecarboxylate analog
Phenyl group enhances stereoselective propylene insertion
Isotacticity ranking from direct polymerization evaluation
isotactic polypropylene stereoregularity internal donor design

Mesomer Content Impact on Catalyst Performance

Investigations into the stereoisomer composition of 2,4-pentanediol dibenzoate reveal that a higher relative content of the mesomer isomer directly increases the absolute internal donor content loaded into the catalyst, which in turn raises the number of active centers. Experimental polymerization data show a positive correlation between mesomer content and both catalyst activity and stereoselectivity (quantified via the isotactic index). These findings are specific to PDDB and form the basis for procurement of isomerically enriched PDDB grades to fine-tune ZN catalyst performance [1][2].

Isomer Ratio Impact
Head-to-head
Higher mesomer fraction correlates with increased active centers and higher isotactic index
Mesomer content tunes catalyst performance and polymer molecular weight
Data from experimental and computational studies (Li et al. 2023, 2024)
PDDB mesomer active center content Ziegler-Natta enantioselectivity

Reactive Distillation Process Efficiency

A dedicated process development study has established a K₂CO₃-catalyzed reactive distillation method for synthesizing 2,4-pentanediol dibenzoate. Under optimized conditions—n(2,4-pentanediol):n(methyl benzoate):n(K₂CO₃) = 1:3.00:0.030, reaction temperature 150–160 °C, toluene azeotropic agent—the conversion of 2,4-pentanediol, selectivity to PDDB, and isolated yield all exceeded 99.9% [1]. Such near-quantitative metrics are not commonly reported for the synthesis of the analogous 2,4-pentanediol dicyclohexanecarboxylate or mixed benzoate-cyclohexanoate esters, highlighting a manufacturing advantage for PDDB.

Synthesis Efficiency
Reported
Conversion, selectivity, and yield each >99.9% under optimized reactive distillation
Demonstrated scalable process with high atom economy
K₂CO₃-catalyzed, toluene azeotropic conditions
reactive distillation transesterification process scale-up

PDDB Application Scenarios


High-Activity, High-Isotacticity PP Catalyst Manufacturing

When developing or producing Ziegler-Natta catalysts for high-stiffness polypropylene grades, 2,4-pentanediol dibenzoate is the preferred internal donor. It provides higher catalyst activity and superior stereoselectivity relative to the dicyclohexanecarboxylate analog, as confirmed by direct comparative propylene polymerization evaluations [1]. Procurement of PDDB rather than the alicyclic ester directly supports the economical production of low-xylene-soluble, high-isotacticity polypropylene.

Isomer-Ratio-Controlled ZN Catalyst Design

For catalyst R&D and production groups seeking to fine-tune polypropylene molecular weight and polydispersity, sourcing PDDB with a certified mesomer/racemate ratio is critical. Experimental data show that increasing the mesomer fraction in PDDB raises active center content, boosts isotactic index, and narrows molecular weight distribution [1][2]. This level of structural control is unattainable with undefined isomer mixtures or alternative donor backbones like HDDB.

Reactive Distillation for Donor Synthesis

Organizations pursuing in-house manufacture of 2,4-pentanediol dibenzoate can leverage the published reactive distillation protocol that delivers >99.9% conversion, selectivity, and yield using mild conditions and a recyclable K₂CO₃ catalyst [3]. This established process maturity reduces technology transfer risk and positions PDDB as a more scalable donor compared to less-studied 2,4-pentanediol mixed esters.

Application
Selection Property
Validation Focus
High-isotacticity PP catalyst manufacturing
Benzoate ester donor structure
Stereoselectivity and catalyst activity endpoints
PP molecular weight and dispersity tuning
Certified mesomer/racemate ratio
Active center content and molecular weight distribution
In-house donor synthesis scale-up
Reactive distillation process maturity
Conversion and selectivity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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